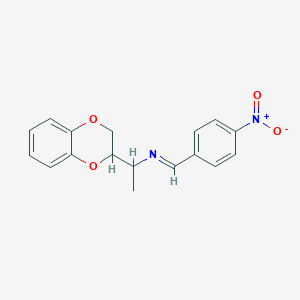
3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with ethyl and fluorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivatives, such as 4-ethyl aniline and 4-fluoro aniline.
Cyclization Reaction: The aniline derivatives undergo a cyclization reaction with isatoic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with the desired ethyl and fluorophenyl groups using reagents like ethyl iodide and fluorobenzene under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of new quinazolinone derivatives with different substituents replacing the ethyl or fluorophenyl groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methylphenyl)-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-ethylphenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-ethylphenyl)-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
3-(4-Ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one is unique due to the presence of both ethyl and fluorophenyl groups, which may confer distinct biological and chemical properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H19FN2O |
|---|---|
Molekulargewicht |
346.4g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19FN2O/c1-2-15-7-13-18(14-8-15)25-21(16-9-11-17(23)12-10-16)24-20-6-4-3-5-19(20)22(25)26/h3-14,21,24H,2H2,1H3 |
InChI-Schlüssel |
OGKRVSYQEOWVQI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(thiophene-2-carbonylamino)propyl]thiophene-2-carboxamide](/img/structure/B406077.png)


![3,4-dichloro-N-{5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-nitrophenyl}benzamide](/img/structure/B406085.png)
![2-Ethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B406086.png)
![4-isopropylphenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate](/img/structure/B406088.png)
![5-Pentafluorophenyloxy-anthra[1,9-cd]isoxazol-6-one](/img/structure/B406089.png)


![N,N'-bis[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]urea](/img/structure/B406093.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinyl)acetamide](/img/structure/B406096.png)

